Butyronitrile, 4-((2-cyanoethyl)amino)-
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Overview
Description
Butyronitrile, 4-((2-cyanoethyl)amino)- is a chemical compound with the molecular formula C7H11N3 It is a nitrile derivative that contains both a butyronitrile and a cyanoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4-((2-cyanoethyl)amino)- can be achieved through several methods. One common approach involves the reaction of butyronitrile with 2-cyanoethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of Butyronitrile, 4-((2-cyanoethyl)amino)- often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Butyronitrile, 4-((2-cyanoethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitrile compounds .
Scientific Research Applications
Butyronitrile, 4-((2-cyanoethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Butyronitrile, 4-((2-cyanoethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile compound with the formula C4H7N.
Isobutyronitrile: An isomer of butyronitrile with a different structural arrangement.
Propanenitrile: A nitrile compound with a shorter carbon chain.
Malononitrile: A nitrile compound with two cyano groups.
Pivalonitrile: A nitrile compound with a tert-butyl group.
Uniqueness
Butyronitrile, 4-((2-cyanoethyl)amino)- is unique due to the presence of both a butyronitrile and a cyanoethylamino group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
75802-65-2 |
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Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(2-cyanoethylamino)butanenitrile |
InChI |
InChI=1S/C7H11N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,6-7H2 |
InChI Key |
MQFCAEFMKAECPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CNCCC#N |
Origin of Product |
United States |
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